methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- A benzamido group at position 2.
- A 1,3-benzothiazol-2-yl substituent at position 3.
- A methyl ester at position 4.
Properties
IUPAC Name |
methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-29-23(28)26-12-11-15-18(13-26)31-22(25-20(27)14-7-3-2-4-8-14)19(15)21-24-16-9-5-6-10-17(16)30-21/h2-10H,11-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCNTHRLRFSZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the reaction of o-aminothiophenol with an appropriate aldehyde under acidic conditions.
Construction of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, often using a base-catalyzed reaction.
Amidation and Esterification:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific bacterial enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison :
- The thieno[2,3-c]pyridine core of the target compound may exhibit greater conformational rigidity than the pyrazolo-pyridine system in 7g.
- The benzamido group in the target compound provides additional hydrogen-bonding capacity compared to 7g’s phenyl group.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
Comparison :
- The thiazolo-pyrimidine system in 11b is structurally distinct but shares functional groups (e.g., cyano, aromatic substituents) that enhance π-π stacking and dipole interactions.
- The target compound’s benzothiazole and benzamido groups offer a broader range of hydrophobic and polar interactions compared to 11b’s cyano and furan substituents.
Thieno[2,3-b]Pyridin-4(7H)-one Derivatives ()
Key Features :
- Core structure: Thieno[2,3-b]pyridin-4(7H)-one.
- Substituents : Variants include pyrazolyl, triazolo[1,5-a]pyrimidinyl, and phenyl groups.
- Synthesis: Derived from enaminone precursors under mild conditions .
Comparison :
- The methyl ester in the target compound may improve solubility compared to ketone-containing derivatives.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Synthetic Challenges : The target compound’s complex structure may require multi-step synthesis, contrasting with higher-yield routes for simpler derivatives like 11b (68%) .
- Bioactivity Potential: The benzothiazole moiety, present in both the target compound and 7g, is associated with antimicrobial and anticancer activity .
Biological Activity
Methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a thieno[2,3-c]pyridine core linked to a benzothiazole moiety and a benzamide group. This structural complexity is believed to contribute to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3O3S2 |
| Molecular Weight | 425.58 g/mol |
| CAS Number | 946276-67-1 |
The primary mechanism of action for this compound involves the inhibition of the c-Jun NH2-terminal kinase (JNK) signaling pathway. The JNK pathway is critical in regulating various cellular processes, including apoptosis and inflammation. By inhibiting this pathway, the compound has been shown to promote cell survival under stress conditions such as cerebral ischemia .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several tumor cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 28 |
| SK-Hep-1 (liver) | 32 |
| NUGC-3 (gastric) | 30 |
These results suggest that the compound may selectively target cancer cells while sparing normal cells .
Antimicrobial Activity
The compound has also displayed antimicrobial properties. In studies evaluating its effects against various bacterial and fungal strains, it was found to inhibit growth effectively at minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for different organisms .
Case Studies and Research Findings
- Cerebral Ischemia Model : In a study involving a rat model of cerebral ischemia, treatment with the compound resulted in improved neuronal survival and reduced infarct size compared to control groups. This effect was attributed to the inhibition of the JNK pathway .
- Antitumor Efficacy : A series of derivatives based on this compound were synthesized and tested for their anticancer activity. The most potent derivatives showed enhanced selectivity against cancerous cells compared to normal fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
